1-(2-Methoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(2-Methoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyethyl group, a pyrimidinyl-substituted piperidine, and a urea moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of 1-(pyrimidin-2-yl)piperidine through a nucleophilic substitution reaction between pyrimidine and piperidine.
Alkylation: The piperidine intermediate is then alkylated with 2-methoxyethyl chloride under basic conditions to introduce the methoxyethyl group.
Urea Formation: Finally, the alkylated intermediate reacts with an isocyanate or a carbamoyl chloride to form the urea derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The urea moiety can be reduced to form amine derivatives.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation Products: Aldehyd
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-21-10-7-17-14(20)18-11-12-3-8-19(9-4-12)13-15-5-2-6-16-13/h2,5-6,12H,3-4,7-11H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBCVYXHXOIDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCN(CC1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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